molecular formula C12H13N3O B7906447 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B7906447
M. Wt: 215.25 g/mol
InChI Key: JLIOUVWAUXPQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a pyrroloquinazolinone derivative characterized by an amino group at position 3 and a methyl group at position 6. Pyrroloquinazolinones are heterocyclic compounds with a fused pyrrole and quinazolinone framework, known for diverse biological activities, including antiplasmodial, antitubulin, and anticancer properties . The amino and methyl substituents in this compound likely modulate its electronic, steric, and pharmacokinetic properties, distinguishing it from analogs.

Properties

IUPAC Name

3-amino-7-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-7-2-3-10-8(6-7)12(16)15-5-4-9(13)11(15)14-10/h2-3,6,9H,4-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIOUVWAUXPQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(CCN3C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 6-Chloropurine

A primary route involves reacting (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one with 6-chloropurine in tert-butanol under basic conditions. Triethylamine (TEA) facilitates deprotonation, enabling nucleophilic attack at the purine’s C6 position. Heating at 85°C for 24 hours achieves a 3.1 g yield (97.87% purity). The crude product is purified via silica gel chromatography using a methanol/dichloromethane/triethylamine (5:94:1) solvent system.

Table 1: Reaction Conditions for 6-Chloropurine Alkylation

ParameterValue
Reactant6-Chloropurine
BaseTriethylamine
Solventtert-Butanol
Temperature85°C
Time24 hours
Yield3.1 g (62% molar efficiency)
Purity97.87% (HPLC)

Bromopurine Coupling with DIPEA

An alternative method employs 6-bromopurine and N,N-diisopropylethylamine (DIPEA) in tert-butanol at 85–90°C. This protocol achieves higher scalability, yielding 62.5 g (89% molar efficiency) after 20–25 hours. The reaction mixture is concentrated, dissolved in methanol, and precipitated in water to isolate the product.

Cyclization Strategies for Pyrrolo-Quinazolinone Core Formation

Anthranilic Acid Derivative Cyclization

The quinazolinone core is often constructed from anthranilic acid derivatives. For example, anthranilamide reacts with diethyl oxalate to form a quinazolinone intermediate, which undergoes subsequent cyclization. This method is critical for introducing the fused pyrrolo ring system.

Table 2: Cyclization Parameters Using Anthranilic Acid

StepReagents/Conditions
AmidationDiethyl oxalate, LiOH
CyclizationPropargyl bromide, bis(TP)ODP-TFMS
Yield47% overall

Stereochemical Control via Chiral Intermediates

Chiral Carbamate Protection

The patent WO2005113554A2 details the use of tert-butoxycarbonyl (BOC)-protected amines to achieve enantiomeric purity. For example, (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate is reduced with zinc/acetic acid to yield a chiral amine intermediate, which is then coupled with 6-bromopurine.

Table 3: Chiral Synthesis Parameters

StepReagents/Conditions
BOC ProtectionTrifluoroacetic acid
ReductionZn/AcOH
Purine Coupling6-Bromopurine, DIPEA
Chiral Purity>98% (HPLC)

Purification and Analytical Validation

Chromatographic Purification

Silica gel chromatography with methanol/dichloromethane/triethylamine (5:94:1) is standard for removing unreacted purine and byproducts. Alternatives include recrystallization from dichloromethane/hexane mixtures.

Quality Control Metrics

  • Purity : Assessed via HPLC (97.87–98.77%).

  • Chiral Integrity : Confirmed using chiral HPLC columns.

  • Structural Validation : NMR (¹H, ¹³C) and mass spectrometry.

Comparative Analysis of Methodologies

Yield and Scalability

  • Alkylation Routes : Higher yields (62–89%) but require expensive purine derivatives.

  • Cyclization Routes : Lower overall yields (47%) but enable structural diversification.

Stereochemical Challenges

BOC protection ensures enantiopurity but adds synthetic steps . Catalytic asymmetric methods remain underexplored for this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Anticancer Activity

Pyrrolopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound functions by inhibiting specific kinases involved in cancer cell proliferation and survival. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrrolopyrimidine exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of this compound against RNA viruses.

  • Mechanism of Action : The compound appears to interfere with viral replication processes by targeting viral polymerases or proteases.
  • Case Study : A study demonstrated that this compound showed promising activity against the influenza virus in vitro, suggesting its potential as a lead compound for antiviral drug development .

Neurological Applications

The neuroprotective effects of pyrrolopyrimidine derivatives have been explored in the context of neurodegenerative diseases.

  • Mechanism of Action : This compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
  • Case Study : In preclinical models of Alzheimer's disease, this compound was found to improve cognitive function and reduce amyloid plaque accumulation .

Antimicrobial Activity

Emerging studies suggest that this compound also possesses antimicrobial properties.

  • Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.
  • Case Study : Research has indicated effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerCDK inhibition
AntiviralViral polymerase/protease inhibition
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialDisruption of cell wall synthesis

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-75.0
A5494.5

Mechanism of Action

The mechanism of action of 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrroloquinazolinone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
3-Amino-7-methyl (target compound) 3-NH₂, 7-CH₃ C₁₂H₁₂N₃O 214.25 -
7-Hydroxy-2,3-dihydro () 7-OH C₁₁H₁₀N₂O₂ 202.21
3-Amino-7-nitro () 3-NH₂, 7-NO₂ C₁₁H₉N₄O₃ 245.21
Deoxyvasicinone () Unsubstituted core C₁₁H₁₀N₂O 186.21
3-Bromo-7-fluoro () 3-Br, 7-F C₁₁H₇BrFN₂O 297.09
3-Amino-6-chloro () 3-NH₂, 6-Cl C₁₁H₉ClN₃O 234.66
7-Amino () 7-NH₂ C₁₁H₁₁N₃O 201.23

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen Bonding : The 7-hydroxy analog () can form hydrogen bonds, improving solubility but reducing membrane permeability relative to the hydrophobic 7-methyl group .
  • Halogen Substitution : Bromo and fluoro substituents () enhance electronegativity and may improve binding affinity in biological targets but introduce steric hindrance .

Key Findings :

  • Antiplasmodial Activity: Deoxyvasicinone derivatives () exhibit potent activity against Plasmodium falciparum, suggesting that the unsubstituted core or hydroxyl groups may optimize binding to parasitic targets .
  • Cytotoxicity : Nitro-substituted analogs () show higher cytotoxicity, likely due to nitro group reduction generating reactive intermediates . The target compound’s 7-methyl group may reduce such risks.

Biological Activity

3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of pyrroloquinazolinones known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolo and quinazolinone moiety, which contributes to its unique reactivity and biological interactions.

PropertyValue
IUPAC Name3-amino-7-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
CAS Number1375474-50-2

The mechanism of action for this compound involves its interaction with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It may bind to cellular receptors affecting signaling pathways critical for tumor growth.

Anticancer Properties

Several studies have evaluated the anticancer activity of derivatives related to this compound. For example:

  • In Vitro Studies : A study reported that derivatives of pyrroloquinazolinones exhibited micromolar GI50 values and demonstrated significant antitumor activity in vivo. The most effective derivatives showed nanomolar GI50 values against cancer cell lines .
  • Mechanistic Insights : Research indicated that certain derivatives inhibited tubulin polymerization and colchicine binding to tubulin, akin to known chemotherapeutic agents like combretastatin A-4 .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well:

  • Inhibition of Pathogens : Preliminary studies suggest that compounds within this class can inhibit the growth of various pathogens, although specific data on this compound is limited.

Case Studies

A notable case study involved the evaluation of a series of pyrroloquinazolinone derivatives for their anticancer properties:

  • Lead Compound Identification : Among synthesized compounds, one derivative (MG 2477) showed strong cytotoxicity with nanomolar range GI50 values and was effective in reducing cell viability in A549 lung cancer cells through autophagy induction mediated by the PI3K/Akt/mTOR pathway .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique features of this compound relative to similar compounds:

CompoundKey DifferencesBiological Activity
7-Amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-oneLacks methyl group at position 7Reduced potency compared to target compound
3-Amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-oneMethyl group at position 5 insteadSimilar activity profile

Q & A

Q. What are the standard synthetic routes for preparing 3-amino-7-methyl-pyrroloquinazolinone derivatives?

The compound can be synthesized via condensation reactions using sodium methoxide as a base. For example, analogous derivatives (e.g., (E)-3-[4-(dimethylamino)benzylidene] analogs) are synthesized by reacting 2,3-dihydro-pyrroloquinazolinone precursors with substituted aldehydes under controlled conditions (278 °C, 3 weeks) . Key steps include purification via recrystallization and validation using melting point analysis. Reaction yields (~16%) and stoichiometric ratios (1:1 molar ratio of reactants) should be optimized for scale-up .

Q. Which analytical techniques are recommended for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters (a = 8.8030 Å, b = 16.415 Å, c = 11.463 Å, β = 105.05°) have been resolved using SHELXL-97 software . Complementary techniques include IR spectroscopy for functional groups (e.g., C=O stretches at ~1750 cm⁻¹) and NMR for regiochemical assignments (e.g., aromatic protons at δ 7.10–8.35 ppm) .

Q. What physicochemical properties are critical for experimental handling?

Key properties include:

  • Molecular weight : ~317.38 g/mol (analogous derivatives) .
  • Melting point : Derivatives like deoxyvasicinone melt at 110–111°C, requiring storage at 2–8°C to prevent degradation .
  • Solubility : Polar aprotic solvents (e.g., DMSO) are preferred for spectroscopic studies .

Advanced Research Questions

Q. How can non-covalent interactions in the solid-state structure be analyzed to predict stability?

SCXRD reveals stabilization via π-π stacking (centroid distances: 3.7555 Å) and hydrogen bonding (O–H⋯O/N). For example, planar pyrroloquinazolinone moieties form dihedral angles of ~5° with aromatic substituents, influencing packing efficiency. Computational tools like Mercury can visualize these interactions .

Q. What methodological challenges arise in interpreting overlapping NMR signals for this compound?

Aromatic proton signals (δ 7.0–8.5 ppm) often overlap due to similar electronic environments. High-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) are essential. For example, coupling constants (J = 8.3–9.3 Hz) in analogous compounds help assign substituent positions .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Cross-verification is critical. For instance, IR-detected carbonyl stretches (1662–1762 cm⁻¹) must align with SCXRD bond lengths (C=O: ~1.22 Å). Discrepancies may arise from dynamic effects (e.g., tautomerism), requiring temperature-dependent NMR or DFT calculations .

Q. Which software tools are optimal for refining crystallographic data?

SHELX programs (SHELXL-97) are widely used for small-molecule refinement, achieving R factors < 0.06. Constraints include isotropic displacement parameters for H-atoms and weighted wR(F²) residuals (~0.14) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.